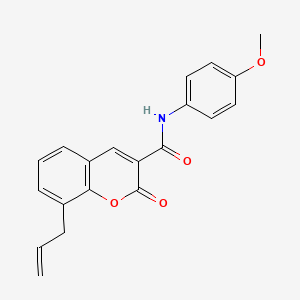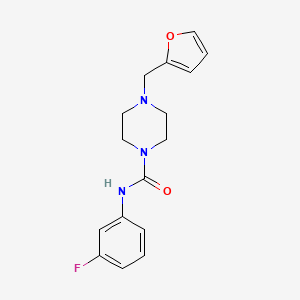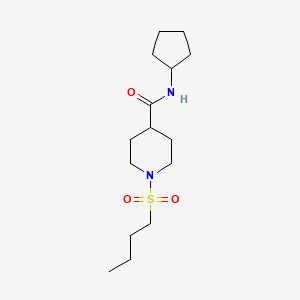![molecular formula C25H18N4O7 B5261083 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide](/img/structure/B5261083.png)
2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group, a diazinan ring, and a phenoxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds include other nitrophenyl derivatives and diazinan-containing molecules. For example:
N-(4-nitrophenyl)acetohydrazonoyl bromide: A precursor in the synthesis of various derivatives.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another compound with a similar nitrophenyl group. What sets 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O7/c30-22(26-17-7-2-1-3-8-17)15-36-21-9-5-4-6-16(21)14-20-23(31)27-25(33)28(24(20)32)18-10-12-19(13-11-18)29(34)35/h1-14H,15H2,(H,26,30)(H,27,31,33)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFYVJVHJZCKL-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5261005.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5261014.png)
![3-{1-[2-(3-methoxyphenyl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5261020.png)
![N-butyl-N-ethyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5261030.png)
![N-(4-fluorophenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5261058.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5261065.png)

![N-[3-(dimethylamino)propyl]-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5261074.png)
![2-{2-[4-(trifluoromethyl)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5261078.png)

![7-acetyl-2-(cyclopropylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5261097.png)
![2-{2-[4-(acetyloxy)-3-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5261102.png)

![2-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5261117.png)
